molecular formula C11H12O2 B8198949 5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one

5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B8198949
M. Wt: 176.21 g/mol
InChI Key: MKVVZHDZJZAYPH-UHFFFAOYSA-N
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Description

5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of indanones It is characterized by a methoxy group at the 5-position and a methyl group at the 4-position on the indanone skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2,3-dihydro-1H-inden-1-one and methoxy reagents.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Catalysts: Use of efficient catalysts to enhance reaction rates and selectivity.

    Purification: Advanced purification techniques such as distillation, crystallization, and chromatography to achieve industrial-grade purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) in acetic acid.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of alcohols or dihydro derivatives.

    Substitution: Formation of substituted indanones with various functional groups.

Scientific Research Applications

5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmacologically active compounds.

    Organic Synthesis: Employed in the synthesis of complex organic molecules and natural products.

    Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Industrial Applications: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: The compound can modulate signaling pathways, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group, leading to different chemical and biological properties.

    5-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the methyl group, affecting its reactivity and applications.

Uniqueness

5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

5-methoxy-4-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-8-3-5-10(12)9(8)4-6-11(7)13-2/h4,6H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVVZHDZJZAYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A flask was charged with 3.35 g 4-chloromethyl-5-methoxy-indan-1-one, 0.5 g Pd/C, 2.4 g Et3N and 2 g CH3COONa in 50 mL MeOH, and then evacuated and filled with H2 (1.2 bar) three cycles. The mixture was shaken at r.t. for 6 h. The mixture was concentrated to give the crude product without further purification.
Quantity
3.35 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

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